Cas no 484681-60-9 (N-benzyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide)

N-benzyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide is a synthetic organic compound featuring a benzyl-substituted acetamide core linked to a substituted imidazole moiety via a sulfanyl bridge. The presence of the methoxyphenyl group enhances its potential for aromatic interactions, while the imidazole ring contributes to its versatility in coordination chemistry and biological activity. This compound is of interest in medicinal chemistry and materials science due to its structural rigidity and functional group diversity, which may facilitate binding to biological targets or incorporation into advanced polymers. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies and as a building block in heterocyclic synthesis.
N-benzyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide structure
484681-60-9 structure
Product Name:N-benzyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide
CAS No:484681-60-9
MF:C20H21N3O2S
MW:367.464643239975
CID:5981382
PubChem ID:1139058
Update Time:2025-07-01

N-benzyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-benzyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide
    • Oprea1_190634
    • N-benzyl-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide
    • AKOS001950322
    • 484681-60-9
    • N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide
    • F2223-0250
    • Inchi: 1S/C20H21N3O2S/c1-23-18(16-8-10-17(25-2)11-9-16)13-22-20(23)26-14-19(24)21-12-15-6-4-3-5-7-15/h3-11,13H,12,14H2,1-2H3,(H,21,24)
    • InChI Key: JEJNPLLQMZAFQN-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=CC=C1)(=O)CSC1N(C)C(C2=CC=C(OC)C=C2)=CN=1

Computed Properties

  • Exact Mass: 367.13544809g/mol
  • Monoisotopic Mass: 367.13544809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 437
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 81.4Ų

N-benzyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2223-0250-2μmol
N-benzyl-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide
484681-60-9 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2223-0250-1mg
N-benzyl-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide
484681-60-9 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2223-0250-2mg
N-benzyl-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide
484681-60-9 90%+
2mg
$59.0 2023-05-16

N-benzyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide Related Literature

Additional information on N-benzyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide

N-Benzyloxycarbonyl-2-[5-(4-Methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide: A Comprehensive Overview

The compound with CAS No. 484681-60-9, known as N-benzyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and material science.

N-benzyl group in the molecule contributes to its stability and solubility properties, making it suitable for various chemical reactions. The 4-methoxyphenyl substituent adds electronic complexity, enhancing the molecule's reactivity and selectivity in biological systems. Recent studies have highlighted the role of imidazole rings in modulating the pharmacokinetic profiles of drugs, further underscoring the importance of this compound in medicinal chemistry.

The synthesis of N-benzyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide involves a multi-step process, including nucleophilic substitution and coupling reactions. Researchers have optimized these steps to achieve high yields and purity, ensuring the compound's reliability for downstream applications. The use of sulfanyl groups in this molecule has been shown to improve its bioavailability, making it a valuable asset in drug delivery systems.

Recent advancements in computational chemistry have enabled detailed molecular modeling of this compound. These studies reveal that the acetamide group plays a crucial role in hydrogen bonding interactions, which are essential for its bioactivity. Furthermore, the benzene ring structure contributes to π-π stacking interactions, enhancing the molecule's ability to interact with biological targets.

In terms of pharmacological applications, N-benzyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide has shown promise as a potential anticancer agent. Preclinical studies indicate that it exhibits selective cytotoxicity against various cancer cell lines, suggesting its potential as a targeted therapy. Additionally, its ability to modulate key signaling pathways makes it a candidate for treating inflammatory diseases.

The integration of green chemistry principles into the synthesis of this compound has also been explored. Researchers have developed environmentally friendly methods to synthesize N-benzyl derivatives, reducing waste and improving sustainability. These efforts align with global initiatives to promote eco-friendly chemical practices.

Moreover, the structural versatility of this compound allows for further modifications to enhance its therapeutic potential. For instance, substituting the methoxy group with other electron-donating or withdrawing groups could fine-tune its pharmacodynamic properties. Such modifications are currently being investigated in academic and industrial settings.

In conclusion, N-benzyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide represents a significant advancement in organic synthesis and drug discovery. Its unique structure, combined with cutting-edge research findings, positions it as a valuable tool in addressing unmet medical needs. As research continues to unravel its full potential, this compound is poised to make a substantial impact across multiple disciplines.

Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.